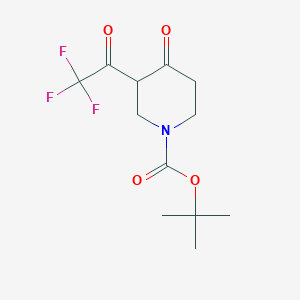

tert-Butyl 4-oxo-3-(trifluoroacetyl)piperidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-oxo-3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3NO4/c1-11(2,3)20-10(19)16-5-4-8(17)7(6-16)9(18)12(13,14)15/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHNDMPEIUPCNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693140 | |

| Record name | tert-Butyl 4-oxo-3-(trifluoroacetyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733757-79-4 | |

| Record name | tert-Butyl 4-oxo-3-(trifluoroacetyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Trifluoroacetyl Piperidinone Core: A Technical Guide for Advanced Drug Discovery

Foreword: Unveiling a Versatile Scaffold for Targeted Therapeutics

In the landscape of modern medicinal chemistry, the rational design of molecular scaffolds that offer both synthetic tractability and potent biological activity is paramount. Among these, the piperidine nucleus has long been recognized as a privileged structure, present in a multitude of approved therapeutics.[1] This guide delves into a highly functionalized derivative, tert-Butyl 4-oxo-3-(trifluoroacetyl)piperidine-1-carboxylate , a building block of increasing significance, particularly in the burgeoning field of targeted protein degradation. Its unique combination of a protected piperidine ring, a reactive β-keto-trifluoroacetyl moiety, and the stable Boc protecting group makes it a powerful intermediate for the synthesis of complex pharmaceutical agents. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into its properties, synthesis, and applications, grounded in established chemical principles and field-proven expertise.

Core Compound Analysis: Physicochemical and Structural Attributes

This compound (CAS Number: 647863-25-0) is a solid at room temperature, typically appearing as a white to light brown powder.[2] The strategic incorporation of a trifluoroacetyl group at the 3-position of the N-Boc-4-piperidone scaffold dramatically influences its chemical reactivity and utility. The powerful electron-withdrawing nature of the trifluoromethyl group enhances the acidity of the α-proton and renders the adjacent carbonyls susceptible to a variety of nucleophilic attacks, making it a versatile precursor for the construction of more complex heterocyclic systems.

| Property | Value | Source |

| CAS Number | 647863-25-0 | CP Lab Safety[3], Lab-Chemicals.com[4] |

| Molecular Formula | C₁₂H₁₆F₃NO₄ | CP Lab Safety[3], Lab-Chemicals.com[4] |

| Molecular Weight | 295.26 g/mol | CP Lab Safety[3], Lab-Chemicals.com[4] |

| Appearance | White to cream to light brown powder or solid | Thermo Fisher Scientific[2] |

| Storage | Sealed in dry, 2-8°C | Lab-Chemicals.com[4] |

| Purity | ≥95-97% | Lab-Chemicals.com[4], CP Lab Safety[3] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: Trifluoroacetylation of N-Boc-4-piperidone

The most logical and efficient route involves the reaction of the starting material, tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone), with a suitable trifluoroacetylating agent. Trifluoroacetic anhydride (TFAA) is a common and highly effective reagent for this transformation. The reaction proceeds via the formation of an enolate from N-Boc-4-piperidone, which then acts as a nucleophile, attacking the electrophilic carbonyl of the trifluoroacetylating agent.

To facilitate enolate formation, a non-nucleophilic base is required. Lithium diisopropylamide (LDA) or sodium hydride (NaH) are suitable choices, with LDA often being preferred for its high basicity and solubility in common organic solvents at low temperatures, which helps to minimize side reactions.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]

- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to tert-Butyl 4-oxo-3-(trifluoroacetyl)piperidine-1-carboxylate: A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals, prized for its favorable physicochemical properties and its ability to confer drug-like characteristics. When functionalized with fluorine-containing groups, such as the trifluoroacetyl group, the resulting molecule becomes a highly valuable and versatile building block for the synthesis of complex therapeutic agents. This guide provides a comprehensive technical overview of tert-butyl 4-oxo-3-(trifluoroacetyl)piperidine-1-carboxylate (CAS 733757-79-4) , a key intermediate that marries the structural rigidity of the piperidine ring with the unique electronic properties of the trifluoroacetyl group.

The introduction of a trifluoroacetyl group can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. These alterations often lead to improved pharmacokinetic profiles and enhanced therapeutic efficacy. This guide will delve into the chemical structure, synthesis, reactivity, and applications of this important building block, providing researchers with the foundational knowledge to effectively utilize it in their drug discovery programs.

Chemical Structure and Properties

This compound is a fine chemical with the following key identifiers:

| Property | Value |

| IUPAC Name | tert-butyl 4-oxo-3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate |

| CAS Number | 733757-79-4 |

| Molecular Formula | C₁₂H₁₆F₃NO₄ |

| Molecular Weight | 295.26 g/mol |

The structure features a piperidine ring with a ketone at the 4-position and a trifluoroacetyl group at the 3-position. The nitrogen of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group, which is a common protecting group in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions.

The presence of the electron-withdrawing trifluoroacetyl group adjacent to the ketone influences the reactivity of the molecule, particularly the enolization of the ketone and the acidity of the α-proton. This unique electronic arrangement makes it a valuable synthon for a variety of chemical transformations.

Synthesis and Mechanistic Insights

The synthesis of this compound typically starts from the readily available N-Boc-4-piperidone. The key transformation is the introduction of the trifluoroacetyl group at the C3 position. A common and effective method for this is Claisen condensation.

Proposed Synthetic Pathway

Figure 1: Proposed synthetic workflow for the preparation of the title compound.

Causality Behind Experimental Choices:

-

Starting Material: N-Boc-4-piperidone is selected due to its commercial availability and the presence of the Boc protecting group, which prevents unwanted side reactions at the nitrogen atom.

-

Base Selection: A strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is crucial for the quantitative deprotonation of the α-carbon of the ketone, leading to the formation of the enolate intermediate. The use of a non-nucleophilic base prevents competing reactions with the trifluoroacetylating agent.

-

Trifluoroacetylating Agent: Ethyl trifluoroacetate is an excellent electrophile for this transformation. The highly electron-deficient carbonyl carbon of the trifluoroacetyl group is readily attacked by the enolate.

-

Solvent: An aprotic solvent like tetrahydrofuran (THF) is used to prevent protonation of the enolate intermediate and to ensure the solubility of the reactants.

Detailed Experimental Protocol (Hypothetical, based on related procedures)

Materials:

-

tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

-

Ethyl trifluoroacetate (1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride.

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then suspend it in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve tert-butyl 4-oxopiperidine-1-carboxylate in anhydrous THF and add it dropwise to the sodium hydride suspension via the dropping funnel.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete enolate formation.

-

Cool the reaction mixture back to 0 °C and add ethyl trifluoroacetate dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

-

tert-Butyl group: A characteristic singlet around δ 1.5 ppm, integrating to 9 protons.

-

Piperidine ring protons: A series of complex multiplets in the region of δ 2.5-4.5 ppm. The proton at the C3 position, being adjacent to two carbonyl groups, is expected to be a downfield multiplet.

-

Enol form: The molecule can exist in equilibrium with its enol tautomer. The presence of the enol form would give rise to a characteristic signal for the enolic proton, typically in the downfield region of the spectrum.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Carbonyl carbons: Signals for the ketone and the trifluoroacetyl carbonyl carbons would be expected in the downfield region (δ 180-200 ppm). The carbamate carbonyl will appear around δ 155 ppm.

-

Trifluoromethyl carbon: A quartet due to coupling with the three fluorine atoms.

-

tert-Butyl carbons: A signal for the quaternary carbon around δ 80 ppm and a signal for the methyl carbons around δ 28 ppm.

-

Piperidine ring carbons: Signals corresponding to the different carbons of the piperidine ring.

FT-IR (Fourier-Transform Infrared) Spectroscopy

-

C=O stretching: Strong absorption bands corresponding to the ketone (around 1720-1740 cm⁻¹), the trifluoroacetyl carbonyl (around 1750-1770 cm⁻¹), and the carbamate carbonyl (around 1680-1700 cm⁻¹).

-

C-F stretching: Strong, characteristic absorption bands in the region of 1100-1300 cm⁻¹.

-

C-H stretching: Bands corresponding to the aliphatic C-H bonds of the piperidine and tert-butyl groups.

Mass Spectrometry (MS)

-

The mass spectrum would be expected to show the molecular ion peak [M]⁺ or, more likely, peaks corresponding to [M+H]⁺ or [M+Na]⁺ in electrospray ionization (ESI) or chemical ionization (CI) modes.

-

Fragmentation patterns would likely involve the loss of the tert-butyl group, isobutylene, and the trifluoroacetyl group.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The trifluoroacetyl group can serve as a handle for further chemical modifications or can be incorporated into the final drug structure to enhance its properties.

Role as a Versatile Building Block:

-

Synthesis of Heterocycles: The diketone-like functionality of this molecule makes it an excellent precursor for the synthesis of various fused heterocyclic systems, which are common motifs in many drug candidates.

-

Introduction of Trifluoromethyl Groups: The trifluoroacetyl group can be a precursor to the trifluoromethyl group, which is a common bioisostere for a methyl group and can significantly improve the metabolic stability and binding affinity of a drug.

-

Fine-tuning of Physicochemical Properties: The presence of the trifluoroacetyl group allows for the precise modulation of the lipophilicity and electronic properties of the final compound, which is a critical aspect of drug design and optimization.

While specific examples of marketed drugs synthesized directly from this intermediate are not prominently documented in publicly available literature, its utility is evident in the patent literature where it is cited as a key starting material for the synthesis of novel therapeutic agents, particularly in the areas of oncology and neurodegenerative diseases. The strategic placement of the trifluoroacetyl and keto functionalities provides a synthetic handle for the construction of complex molecular architectures.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its unique combination of a protected piperidine scaffold and a reactive trifluoroacetyl group provides chemists with a powerful tool for the synthesis of novel and complex drug candidates. The ability to fine-tune the physicochemical properties of molecules through the incorporation of this fluorinated synthon underscores its value in modern drug discovery. As the demand for more effective and safer therapeutics continues to grow, the importance of versatile and strategically designed building blocks like this one will undoubtedly increase.

References

While specific literature detailing the synthesis and applications of CAS 733757-79-4 is limited, the following references provide valuable context on the synthesis of related piperidones and the role of fluorine in drug discovery.

- Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules. (Provides a general procedure for the synthesis of N-Boc-4-piperidone, the precursor to the title compound).

- Patents citing the use of related piperidone structures in the synthesis of novel compounds.

- Review articles on the role of fluorine in medicinal chemistry. (Numerous review articles highlight the importance of fluorination in improving the pharmacokinetic and pharmacodynamic properties of drugs).

- Chemical supplier catalogs (e.g., Sigma-Aldrich, Fisher Scientific, etc.)

An In-depth Technical Guide to CAS 647863-25-0: A Key Building Block in Modern Antidiabetic Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents are paramount. The pursuit of potent and selective drug candidates often relies on the availability of specialized chemical building blocks. CAS number 647863-25-0, chemically identified as tert-butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate , has emerged as a critical intermediate in the synthesis of a new generation of antidiabetic medications. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this pivotal compound, with a particular focus on its role in the production of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Gemigliptin. Understanding the characteristics and utility of this intermediate is essential for researchers and professionals engaged in the development of novel therapeutics for metabolic diseases.

Chemical and Physical Properties

CAS 647863-25-0 is a fluorinated piperidine derivative, a class of compounds increasingly utilized in drug discovery due to the unique physicochemical properties conferred by fluorine atoms, such as enhanced metabolic stability and binding affinity.[1] The key properties of this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 647863-25-0 | [2] |

| IUPAC Name | tert-butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate | [2] |

| Molecular Formula | C₁₂H₁₆F₃NO₄ | [2] |

| Molecular Weight | 295.26 g/mol | [3] |

| Appearance | White to off-white powder or solid | [2] |

| Purity | Typically ≥95% | [2] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [3] |

| Solubility | Soluble in organic solvents such as dichloromethane and methanol. |

Core Application: A Crucial Intermediate in the Synthesis of Gemigliptin

The primary and most significant application of tert-butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate is its function as a key starting material in the multi-step synthesis of Gemigliptin.[4] Gemigliptin is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is a validated therapeutic target for the treatment of type 2 diabetes mellitus.[1][5]

The Role of DPP-4 in Glucose Homeostasis

DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] These incretins are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells while suppressing glucagon secretion from α-cells, thereby lowering blood glucose levels. By inhibiting DPP-4, Gemigliptin prolongs the action of incretins, leading to improved glycemic control.[1]

Caption: Signaling pathway of DPP-4 and the inhibitory action of Gemigliptin.

Representative Synthetic Protocol for Gemigliptin

The synthesis of Gemigliptin from tert-butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate involves a series of chemical transformations. While specific industrial processes may vary, a general synthetic route is outlined below. This protocol is for illustrative purposes and should be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: Condensation and Cyclization

The synthesis typically begins with the reaction of tert-butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate with a suitable amine-containing building block to form a key heterocyclic core of Gemigliptin. This is often followed by a cyclization step to construct the pyrimidinone ring system.

Step 2: Functional Group Manipulations and Coupling

Subsequent steps involve modifications of the core structure, which may include deprotection of the Boc group and coupling with the side-chain moiety.

Step 3: Final Deprotection and Salt Formation

The final stages of the synthesis involve the removal of any remaining protecting groups to yield the active pharmaceutical ingredient, Gemigliptin. This is often followed by crystallization with a suitable acid, such as L-tartaric acid, to form a stable salt.[5]

Caption: Generalized synthetic workflow for Gemigliptin from CAS 647863-25-0.

Intrinsic Biological Activity

Currently, there is limited publicly available information on the intrinsic biological activity of tert-butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate itself. Its primary role is as a chemical intermediate, and it is not intended for direct therapeutic use. As with many reactive chemical building blocks, it is crucial to handle this compound with appropriate safety precautions. The trifluoroacetyl group, a key feature of this molecule, is a strong electron-withdrawing group that facilitates certain chemical reactions in the synthetic pathway to Gemigliptin.

Safety and Handling

As a chemical intermediate intended for research and manufacturing purposes, tert-butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate should be handled in a controlled laboratory or industrial setting by trained professionals.

Hazard Statements:

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

It is imperative to consult the full Safety Data Sheet (SDS) provided by the supplier before handling this compound.[2][8] Engineering controls, such as the use of a fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, are essential to minimize exposure.

Conclusion

CAS number 647863-25-0, or tert-butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate, is a specialized and highly valuable building block in the field of pharmaceutical synthesis. Its pivotal role in the manufacturing of the DPP-4 inhibitor Gemigliptin underscores its importance in the development of modern therapies for type 2 diabetes. A thorough understanding of its chemical properties, synthetic applications, and safety profile is crucial for researchers and drug development professionals working to advance the treatment of metabolic diseases. The continued availability and study of such key intermediates will undoubtedly facilitate the discovery and development of the next generation of innovative medicines.

References

-

All About Drugs. GEMIGLIPTIN. Available from: [Link]

-

ResearchGate. Synthesis and structure of gemigliptin. Available from: [Link]

-

New Drug Approvals. GEMIGLIPTIN. Available from: [Link]

-

ResearchGate. Discovery of 17 Gliptins in 17-Years of Research for the Treatment of Type 2 Diabetes: A Synthetic Overview. Available from: [Link]

-

PubChem. Gemigliptin. Available from: [Link]

-

New Drug Approvals. GEMIGLIPTIN. Available from: [Link]

- Google Patents. Combination drug comprising gemigliptin and metformin, and method for the preparation thereof.

- Google Patents. Combination drug comprising gemigliptin and metformin, and method for the preparation thereof.

-

PMC. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. Available from: [Link]

- Google Patents. PHARMACEUTICAL COMPOSITION INCLUDING GEMIGLIPTIN AND METFORMIN, AND METHOD FOR THEIR PREPARATION.

- Google Patents. Intermediates for optically active piperidine derivatives and preparation methods thereof.

-

ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Available from: [Link]

-

ResearchGate. (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Available from: [Link]

-

Chemical Methodologies. In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-linked Tetrahydropyrimidine-5-carboxylate Derivatives as DPP-IV Inhibitors for Treatment of T2DM. Available from: [Link]

-

MDPI. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Available from: [Link]

Sources

- 1. Gemigliptin | C18H19F8N5O2 | CID 11953153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-car… [cymitquimica.com]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. GEMIGLIPTIN – All About Drugs [allfordrugs.com]

- 6. labsolu.ca [labsolu.ca]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. technochemical.com [technochemical.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Trifluoroacetylpiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The trifluoroacetylpiperidine scaffold is a cornerstone in modern medicinal chemistry and drug discovery. The incorporation of the trifluoroacetyl group onto the piperidine ring imparts a unique combination of physicochemical and pharmacological properties, making these derivatives highly valuable as synthetic intermediates and as core components of bioactive molecules.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of trifluoroacetylpiperidine derivatives, with a focus on their synthesis, characterization, and applications in the pharmaceutical sciences.

Core Physicochemical Properties

The introduction of the trifluoroacetyl moiety significantly influences the properties of the piperidine ring. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which modulates the basicity of the piperidine nitrogen and influences the overall lipophilicity and metabolic stability of the molecule.[3][4]

Physical Properties

Trifluoroacetylpiperidine derivatives are typically colorless to light yellow liquids or solids, with their physical state depending on the substitution pattern and molecular weight.[5] Key physical properties of the parent compound, 1-(trifluoroacetyl)piperidine, are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₀F₃NO |

| Molecular Weight | 181.16 g/mol |

| Appearance | Clear colorless to light yellow liquid |

| Boiling Point | 77 °C at 15 mmHg |

| Density | 1.226 g/mL at 25 °C |

| Refractive Index | n20/D 1.4171 |

Solubility

The solubility of trifluoroacetylpiperidine derivatives is a critical parameter in drug development, influencing formulation and bioavailability. Generally, these compounds exhibit moderate solubility in organic solvents.[6] The presence of the trifluoroacetyl group can enhance lipophilicity.[3] Fluorinated solvents, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can be particularly effective for dissolving these compounds and can also play a beneficial role in reactions involving them.[7]

Thermal Stability

The thermal stability of trifluoroacetylpiperidine derivatives is an important consideration in their synthesis, purification, and storage. While specific data for a wide range of these derivatives is not extensively published, thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining their decomposition temperatures and phase transitions. The thermal decomposition of related compounds like trifluoroacetic acid has been studied and can provide insights into the potential degradation pathways, which may involve the elimination of hydrogen fluoride and the formation of various fluorinated species.[8][9]

Basicity (pKa)

The trifluoroacetyl group, being strongly electron-withdrawing, significantly reduces the basicity of the piperidine nitrogen. This modulation of pKa is a key feature exploited in drug design to fine-tune the ionization state of the molecule at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[10] Studies on fluorinated piperidines have shown that the extent of basicity reduction is dependent on the position and number of fluorine atoms.[11]

Synthesis of Trifluoroacetylpiperidine Derivatives

The synthesis of trifluoroacetylpiperidine derivatives can be achieved through several routes, most commonly by the acylation of a pre-existing piperidine ring with a trifluoroacetylating agent.

General Synthetic Routes

A prevalent method involves the reaction of a substituted piperidine with trifluoroacetic anhydride (TFAA) or another activated trifluoroacetic acid derivative.[12] The reaction is typically carried out in the presence of a base to neutralize the trifluoroacetic acid byproduct.

Diagram of the General Synthesis of N-Trifluoroacetylpiperidine Derivatives

Caption: General workflow for the synthesis of N-trifluoroacetylpiperidine derivatives.

Experimental Protocol: Synthesis of 1-(Trifluoroacetyl)piperidine

This protocol describes the synthesis of the parent compound, 1-(trifluoroacetyl)piperidine, from piperidine and trifluoroacetic anhydride.

Materials:

-

Piperidine

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation or column chromatography if necessary.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and structural elucidation of trifluoroacetylpiperidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectra of trifluoroacetylpiperidine derivatives show characteristic signals for the piperidine ring protons. The electron-withdrawing effect of the trifluoroacetyl group leads to a downfield shift of the protons on the carbons adjacent to the nitrogen atom.

-

¹³C NMR: The carbon NMR spectra will show the characteristic carbonyl carbon of the trifluoroacetyl group, typically in the range of 155-160 ppm, with coupling to the fluorine atoms. The trifluoromethyl carbon appears as a quartet due to one-bond coupling with the three fluorine atoms.

-

¹⁹F NMR: 19F NMR is a particularly powerful tool for characterizing these compounds. The trifluoroacetyl group gives a sharp singlet in the 19F NMR spectrum. The chemical shift of this signal is sensitive to the electronic environment and can vary, but typically falls within the range of -67 to -85 ppm relative to CFCl₃.[5][13][14] Solvent polarity and substrate topology can influence the exact chemical shift.[5][14]

Infrared (IR) Spectroscopy

The IR spectra of trifluoroacetylpiperidine derivatives are characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group. This band typically appears in the region of 1670-1640 cm⁻¹.[15] Other characteristic absorptions include C-H stretching vibrations of the piperidine ring around 2850-3000 cm⁻¹ and strong C-F stretching bands.[16][17][18]

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and fragmentation patterns of trifluoroacetylpiperidine derivatives.

-

Electron Ionization (EI-MS): Under EI conditions, these compounds often exhibit characteristic fragmentation patterns. Common fragments include the loss of the trifluoromethyl group ([M-CF₃]⁺) and cleavage of the piperidine ring. The trifluoromethyl cation ([CF₃]⁺) at m/z 69 and the trifluoroacetyl cation ([COCF₃]⁺) at m/z 97 are often observed.[19][20] Alpha-cleavage adjacent to the nitrogen is a common fragmentation pathway for piperidine derivatives.[21]

-

Electrospray Ionization (ESI-MS): ESI is a softer ionization technique and typically produces the protonated molecule [M+H]⁺, which is useful for determining the molecular weight. Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can be used to elicit structural information through collision-induced dissociation (CID).

Diagram of Key Spectroscopic Features of Trifluoroacetylpiperidine Derivatives

Caption: Summary of the key spectroscopic signatures for trifluoroacetylpiperidine derivatives.

Chemical Reactivity and Reactions

The trifluoroacetyl group not only modifies the physicochemical properties of the piperidine ring but also serves as a versatile functional group in organic synthesis.

Reactivity of the Trifluoroacetyl Group

The trifluoroacetyl group can be cleaved under certain conditions, making it useful as a protecting group for the piperidine nitrogen. It is generally stable to acidic conditions but can be removed under basic conditions.[22]

Reactions of the Piperidine Ring

The piperidine ring in these derivatives can undergo various transformations, depending on the other substituents present. For example, derivatives with additional functional groups, such as a carboxylic acid, can undergo further reactions like esterification or amidation.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for the analysis and purification of trifluoroacetylpiperidine derivatives.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a commonly used method for the analysis of piperidine derivatives.[23][24] A C18 column is often employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier such as phosphoric acid or formic acid for mass spectrometry compatibility.[23][25]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile trifluoroacetylated compounds. Derivatization of primary and secondary amines with trifluoroacetic anhydride is a common strategy to improve their volatility and chromatographic behavior for GC analysis.[26][27][28]

Diagram of a Typical HPLC Workflow for Trifluoroacetylpiperidine Derivative Analysis

Caption: A simplified workflow for the HPLC analysis of trifluoroacetylpiperidine derivatives.

Applications in Drug Discovery and Development

The unique properties of trifluoroacetylpiperidine derivatives make them highly attractive scaffolds in drug discovery.[1][29] The piperidine ring is a prevalent motif in many approved drugs, and the incorporation of a trifluoroacetyl group can enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[4][30] These derivatives are important intermediates in the synthesis of a wide range of pharmaceuticals, including those targeting the central nervous system.[1]

Conclusion

Trifluoroacetylpiperidine derivatives represent a versatile and valuable class of compounds for researchers in the chemical and pharmaceutical sciences. Their unique combination of physical and chemical properties, tunable through substitution on the piperidine ring, makes them powerful building blocks for the synthesis of novel bioactive molecules. A thorough understanding of their synthesis, characterization, and reactivity is crucial for leveraging their full potential in the development of new therapeutics.

References

- Thomson, J.S., Green, J.B., McWilliams, T.B., & Yu, S.K.T. (1993).

- ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. [Image].

-

SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

- ResearchGate. (n.d.). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2, and 4 and their monocyclic counterparts 12–15. [Image].

- Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-12.

- R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery.

- Kusch, P. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry.

- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.

- ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Image].

- Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-12.

- Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-12.

- PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.

- Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-12.

- ResearchGate. (n.d.). GC/FID chromatogram of trifluoroacetylated (TFA) derivative of Armeen® HTD (hydrogenated tallow amine) in THF. [Image].

- ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives. [Image].

- MDPI. (2018).

- PubMed. (1985). Gas chromatography/mass Spectrometry of Bacterial Amines. Biomedical Mass Spectrometry, 12(8), 359-363.

- SciSpace. (1968). Identifizierung von Aminen: II. Capillar-Gas-Chromatographie-Massenspektrometrie (GC-MS) von Trifluoracetylderivaten (TFA-Amine).

- ResearchGate. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. [Image].

- ACS Publications. (2022). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Electrochemistry, 3(10), 1365-1378.

- Google Patents. (n.d.). CN101492421B - Method for preparing trifluoro acetyl substituted ring amine and its derivative.

- PubMed. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2136-2144.

- ResearchGate. (n.d.). Fluorine in heterocyclic chemistry. [Image].

- Royal Society of Chemistry. (2020). Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Organic & Biomolecular Chemistry, 18(40), 8084-8098.

-

Chemistry LibreTexts. (2021). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Benchchem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

- ResearchGate. (n.d.). Proposed EI-MS fragmentation pattern for di-(trifluoroacetylated) derivatives of N-alkyl-1,3-propanediamines. [Image].

- PubMed Central. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(3), 1374.

- RSC Publishing. (1998). An in situ IR study of the thermal decomposition of trifluoroacetic acid. Journal of the Chemical Society, Perkin Transactions 2, (11), 2433-2437.

- Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry.

-

Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

- RSC Publishing. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(34), 6845-6871.

- RSC Publishing. (1967). The thermal decomposition of trifluoroacetic acid. Journal of the Chemical Society B: Physical Organic, 575-578.

-

Chemistry LibreTexts. (2021). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

SlidePlayer. (n.d.). Mass Spectrometry - Fragmentation. [Presentation]. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. Retrieved from [Link]

- PubMed Central. (2017). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 82(15), 8031-8037.

- PubMed Central. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

-

Organic Chemistry Portal. (n.d.). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Retrieved from [Link]

- ResearchGate. (n.d.). Piperidine-based drug discovery. [Image].

-

Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]

- PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 265, 116086.

- PubMed Central. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 57(23), 8566-8576.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. An in situ IR study of the thermal decomposition of trifluoroacetic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. The thermal decomposition of trifluoroacetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. CN101492421B - Method for preparing trifluoro acetyl substituted ring amine and its derivative - Google Patents [patents.google.com]

- 13. dovepress.com [dovepress.com]

- 14. researchgate.net [researchgate.net]

- 15. eng.uc.edu [eng.uc.edu]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. IR Absorption Table [webspectra.chem.ucla.edu]

- 19. Gas chromatography/mass spectrometry of bacterial amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Trifluoroacetamides [organic-chemistry.org]

- 23. discovery.researcher.life [discovery.researcher.life]

- 24. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 26. GC/MS determination of amines following exhaustive trifluoroacetylation (Technical Report) | OSTI.GOV [osti.gov]

- 27. h-brs.de [h-brs.de]

- 28. researchgate.net [researchgate.net]

- 29. nbinno.com [nbinno.com]

- 30. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trifluoroacetylated Piperidones: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Within this context, trifluoroacetylated piperidones have emerged as versatile and highly valuable intermediates. The trifluoroacetyl group, with its strong electron-withdrawing nature, serves as a unique protecting group and a modulator of reactivity, enabling complex synthetic transformations. This guide provides a comprehensive technical overview of the synthesis, in-depth characterization, and critical applications of trifluoroacetylated piperidones, offering field-proven insights for professionals in drug discovery and development.

The Strategic Value of the Trifluoroacetyl Group in Piperidone Chemistry

The piperidone ring is a privileged scaffold, forming the core of numerous approved drugs.[1][2] The introduction of a trifluoroacetyl (TFA) group onto the piperidine nitrogen imparts a unique set of properties that are highly advantageous in multi-step synthesis:

-

Orthogonal Protection: The N-trifluoroacetyl group exhibits remarkable stability under acidic conditions, allowing for the selective removal of acid-labile protecting groups such as tert-butoxycarbonyl (Boc) elsewhere in the molecule. Conversely, it is readily cleaved under mild basic conditions, providing a valuable orthogonal protecting group strategy.[3]

-

Activation and Reactivity Modulation: The potent electron-withdrawing effect of the trifluoromethyl moiety significantly influences the reactivity of the piperidone ring, which can be harnessed for various synthetic manipulations.

-

Enhanced Lipophilicity: The trifluoromethyl group can increase the lipophilicity of intermediates, which can be beneficial for solubility in organic solvents and for purification by chromatography.[4]

This combination of features makes trifluoroacetylated piperidones powerful building blocks in the synthesis of complex, biologically active molecules.

Synthesis of Trifluoroacetylated Piperidones: A Practical Approach

The most common and efficient method for the N-trifluoroacetylation of piperidones is the reaction with trifluoroacetic anhydride (TFAA). The choice of base and solvent is critical to achieving high yields and purity.

Core Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the piperidine nitrogen attacks one of the electrophilic carbonyl carbons of trifluoroacetic anhydride. This is followed by the departure of a trifluoroacetate anion as a leaving group, resulting in the formation of the stable N-trifluoroacetyl piperidone. The presence of a non-nucleophilic base is often employed to neutralize the trifluoroacetic acid byproduct.

Caption: General workflow for the N-trifluoroacetylation of piperidones.

Detailed Experimental Protocol: Synthesis of N-Trifluoroacetyl-4-piperidone

This protocol provides a robust method for the synthesis of N-trifluoroacetyl-4-piperidone, a key intermediate in various synthetic routes.

Materials:

-

4-Piperidone hydrochloride

-

Pyridine

-

Trifluoroacetic anhydride (TFAA)

-

Chloroform

-

0.01 N Sodium hydroxide (NaOH) solution

-

0.01 N Hydrochloric acid (HCl) solution

-

Water (deionized)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 g of 4-piperidone hydrochloride in 30 mL of pyridine.

-

Cool the solution in an ice bath.

-

Slowly add 10 mL of trifluoroacetic anhydride to the cooled solution with stirring.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 15 hours.

-

Dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Extract the aqueous layer with chloroform (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 0.01 N aqueous NaOH, 0.01 N aqueous HCl, and water.

-

Dry the chloroform layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography if necessary. A reported yield for this procedure is 0.93 g of N-trifluoroacetyl-4-piperidone.[3]

Spectroscopic Characterization: A Guide to Identification and Purity Assessment

Thorough characterization of trifluoroacetylated piperidones is essential to confirm their identity and purity. A combination of spectroscopic techniques is employed for this purpose.

Infrared (IR) Spectroscopy

IR spectroscopy is a quick and effective method to confirm the successful trifluoroacetylation. Key vibrational frequencies to observe include:

| Functional Group | Typical Wavenumber (cm⁻¹) | Notes |

| C=O (Ketone) | 1715-1730 | A strong absorption band corresponding to the ketone carbonyl stretch on the piperidone ring. |

| C=O (Amide) | 1680-1720 | A strong absorption band for the trifluoroacetamide carbonyl stretch. This may overlap with the ketone C=O. |

| C-F Stretch | 1100-1300 | Strong, often multiple, absorption bands characteristic of the trifluoromethyl group. |

For N-trifluoroacetyl-4-piperidone, characteristic IR peaks have been reported at 1730, 1720, and 1690 cm⁻¹.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the piperidone ring protons. The electron-withdrawing effect of the N-trifluoroacetyl group will cause a downfield shift of the protons on the carbons adjacent to the nitrogen compared to the parent piperidone. For N-acetyl-4-piperidone, a related compound, the protons on the carbons adjacent to the nitrogen appear around 3.7-3.9 ppm, while the protons on the carbons adjacent to the ketone appear around 2.4-2.6 ppm.[5] A similar pattern is expected for the trifluoroacetyl derivative.

-

¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbons (ketone and amide) and the carbons of the piperidone ring. The amide carbonyl carbon is typically found in the range of 155-160 ppm with a quartet splitting due to coupling with the three fluorine atoms. The ketone carbonyl will be further downfield, typically above 200 ppm. The trifluoromethyl carbon will appear as a quartet in the range of 115-120 ppm.

-

¹⁹F NMR: The fluorine NMR spectrum is a simple and powerful tool for confirming the presence of the trifluoroacetyl group. It will typically show a sharp singlet for the three equivalent fluorine atoms. The chemical shift is sensitive to the electronic environment, but for trifluoroacetamides, it generally appears in the range of -74 to -78 ppm relative to CFCl₃.[6][7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI) mode, a prominent molecular ion peak (M⁺) is often observed. Common fragmentation patterns include the loss of the trifluoromethyl group (•CF₃) and cleavage of the piperidone ring.

Applications in Drug Discovery and Medicinal Chemistry

The utility of trifluoroacetylated piperidones is most evident in their application as key intermediates in the synthesis of complex pharmaceutical agents.

Case Study: Synthesis of Fentanyl and its Analogs

4-Piperidone is a crucial precursor in several synthetic routes to the potent opioid analgesic, fentanyl.[1][2] In some of these routes, protection of the piperidone nitrogen is a key step to allow for other chemical transformations. While N-Boc-4-piperidone is commonly used, the orthogonal stability of the N-trifluoroacetyl group offers an alternative strategy in complex syntheses. The N-trifluoroacetylated piperidone can be carried through several synthetic steps and then deprotected under mild basic conditions to reveal the secondary amine for subsequent reactions.

Sources

- 1. regulations.gov [regulations.gov]

- 2. Federal Register :: Designation of 4-Piperidone as a List I Chemical [federalregister.gov]

- 3. prepchem.com [prepchem.com]

- 4. 1-三氟乙酰基哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. N-Acetyl-4-piperidone(32161-06-1) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

The Dual Facets of N-Boc Protected Piperidines: Versatile Scaffolds in Synthesis and Modulators of Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of a vast number of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and the ability of its nitrogen atom to engage in crucial interactions have cemented its status as a "privileged structure." The strategic use of the N-tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen has become a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high precision.[3] This technical guide provides a comprehensive exploration of the biological significance of N-Boc protected piperidines. It moves beyond their well-established role as synthetic intermediates to investigate their intrinsic biological activities, the influence of the Boc group on pharmacodynamics, and their potential as prodrug moieties. Through an analysis of structure-activity relationships, detailed experimental protocols, and mechanistic insights, this guide offers a nuanced perspective for drug discovery and development professionals.

The N-Boc Group: More Than Just a Protective Shield

The N-tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[4] Its popularity stems from its stability to a wide range of reaction conditions, including exposure to most nucleophiles and bases, and its facile removal under acidic conditions.[4][5] The introduction of the Boc group is typically achieved by reacting the piperidine with di-tert-butyl dicarbonate (Boc₂O).[6]

While its primary role is to temporarily mask the reactivity of the piperidine nitrogen, the N-Boc group imparts significant changes to the physicochemical properties of the parent molecule. The bulky tert-butyl group increases lipophilicity and steric hindrance, which can profoundly influence how the molecule interacts with biological targets.

Physicochemical Impact of N-Boc Protection

The addition of an N-Boc group to a piperidine ring fundamentally alters its key properties:

-

Basicity: The electron-withdrawing nature of the carbonyl group in the Boc moiety significantly reduces the basicity of the piperidine nitrogen. This prevents protonation under physiological conditions, which can be critical for membrane permeability and interaction with certain biological targets.

-

Lipophilicity: The large, nonpolar tert-butyl group substantially increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes but may also lead to increased non-specific binding and altered pharmacokinetic profiles.

-

Conformational Rigidity: The steric bulk of the N-Boc group can influence the conformational equilibrium of the piperidine ring, favoring certain chair or boat conformations. This can have a significant impact on the spatial arrangement of substituents and their ability to bind to a target.

Caption: Physicochemical changes upon N-Boc protection of a piperidine ring.

The Predominant Role: N-Boc Piperidines as Synthetic Intermediates

The vast majority of applications for N-Boc protected piperidines in drug discovery lie in their use as versatile synthetic intermediates.[3][7] The Boc group allows for the selective functionalization of other positions on the piperidine ring or on other parts of the molecule without interference from the piperidine nitrogen. Once the desired modifications are complete, the Boc group can be cleanly removed, typically with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the final active compound.[5][8]

A prime example of this is the synthesis of the potent opioid analgesic, Fentanyl, which can be synthesized using N-Boc-4-piperidone as a starting material.

Synthetic Workflow: From N-Boc Intermediate to Active Pharmaceutical Ingredient (API)

The general workflow for utilizing N-Boc protected piperidines in synthesis involves a series of protection, modification, and deprotection steps.

Sources

- 1. protocols.io [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. mdpi.com [mdpi.com]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of tert-Butyl 4-oxo-3-(trifluoroacetyl)piperidine-1-carboxylate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-oxo-3-(trifluoroacetyl)piperidine-1-carboxylate, a highly functionalized heterocyclic building block gaining prominence in medicinal chemistry. We will delve into its synthesis, inherent reactivity, and strategic applications, with a particular focus on its emerging role in the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This document serves as a technical resource for laboratory scientists and drug discovery professionals, offering both theoretical grounding and practical, actionable protocols.

Introduction: A Building Block of Strategic Importance

The piperidine scaffold is a cornerstone of medicinal chemistry, embedded in the structure of numerous FDA-approved drugs.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, while serving as a versatile three-dimensional framework for orienting pharmacophoric elements. Within this privileged class of heterocycles, this compound (henceforth referred to as 1 ) has emerged as a particularly valuable intermediate.

Compound 1 is distinguished by a unique convergence of functionalities on a Boc-protected piperidine ring: a ketone at the 4-position and a trifluoroacetyl group at the 3-position. This arrangement of a β-keto trifluoromethyl moiety provides a rich chemical handle for a variety of synthetic transformations, enabling the construction of complex molecular architectures. The presence of the trifluoromethyl group is particularly significant; it is a well-established bioisostere for methyl groups and halogens, capable of profoundly modulating a molecule's steric and electronic properties.[2] The introduction of a trifluoromethyl group can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions, and improve membrane permeability due to its lipophilic nature.[3]

Commercial availability from multiple suppliers under CAS number 647863-25-0 and its frequent classification as a "Protein Degrader Building Block" underscore its growing importance in cutting-edge drug discovery programs.[4]

Table 1: Physicochemical Properties of Compound 1

| Property | Value |

| CAS Number | 647863-25-0 |

| Molecular Formula | C₁₂H₁₆F₃NO₄ |

| Molecular Weight | 295.26 g/mol |

| Appearance | White to off-white solid or powder |

| Purity | Typically ≥95% |

| Storage | 2-8°C, sealed in a dry environment |

Synthesis and Chemical Reactivity

Synthetic Strategy: The Claisen Condensation Approach

The most logical and industrially scalable synthesis of compound 1 is via a Claisen condensation reaction. This well-established method for forming carbon-carbon bonds is ideally suited for creating the β-dicarbonyl moiety present in the target molecule. The synthesis commences with the readily available and commercially sourced N-Boc-4-piperidone.

The key transformation involves the condensation of N-Boc-4-piperidone with an appropriate trifluoroacetylating agent, typically an ester such as ethyl trifluoroacetate, in the presence of a strong base. Sodium ethoxide or sodium hydride are commonly employed to deprotonate the α-carbon of the piperidone, generating an enolate which then acts as the nucleophile.

A Chinese patent (CN101492421B) describes a general methodology for the preparation of trifluoroacetyl-substituted cyclic amines, which supports this synthetic rationale.[5]

Caption: Synthetic pathway for Compound 1 via Claisen condensation.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established chemical principles for the Claisen condensation.

Materials:

-

tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 equiv)

-

Ethyl trifluoroacetate (1.5 equiv)

-

Sodium hydride (60% dispersion in mineral oil, 2.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add sodium hydride (2.0 equiv).

-

Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen.

-

Add anhydrous THF to the flask to create a slurry. Cool the flask to 0°C in an ice bath.

-

Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 equiv) in anhydrous THF and add it dropwise to the NaH slurry over 30 minutes, maintaining the temperature at 0°C.

-

Allow the mixture to stir at 0°C for an additional 30 minutes after the addition is complete.

-

Add ethyl trifluoroacetate (1.5 equiv) dropwise to the reaction mixture.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture back to 0°C and cautiously quench by the slow addition of water.

-

Acidify the aqueous mixture to pH ~3-4 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the title compound 1 .

Inherent Reactivity and Synthetic Utility

The dual functionality of compound 1 makes it a versatile synthetic intermediate. The β-keto trifluoromethyl moiety can readily undergo a variety of chemical transformations:

-

Formation of Heterocycles: The 1,3-dicarbonyl system is a classic precursor for the synthesis of various five- and six-membered heterocycles, such as pyrazoles and pyrimidines, through condensation reactions with dinucleophiles like hydrazine or guanidine derivatives.

-

Enolate Chemistry: The acidic proton between the two carbonyl groups can be selectively removed to generate an enolate, which can then be alkylated or acylated to introduce further diversity at this position.

-

Reduction: The ketone can be selectively reduced to the corresponding alcohol, creating a chiral center and introducing a hydroxyl group for further functionalization.

Application in Medicinal Chemistry: A Key Component for PROTACs

The most significant application of compound 1 in contemporary drug discovery is as a building block for Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[6] They consist of three components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.

Compound 1 is an ideal starting material for constructing complex linkers or for integrating the piperidine scaffold into the final PROTAC structure. The trifluoroacetyl group serves as a versatile reactive handle to which linkers or E3 ligase ligands can be attached, often after conversion to a more stable heterocyclic ring system (e.g., a pyrazole).

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. CN101492421B - Method for preparing trifluoro acetyl substituted ring amine and its derivative - Google Patents [patents.google.com]

- 6. diva-portal.org [diva-portal.org]

An In-Depth Technical Guide to Trifluoromethyl Ketones in Drug Design

Abstract

Trifluoromethyl ketones (TFMKs) represent a class of privileged structural motifs in modern medicinal chemistry, offering a unique combination of electronic properties that make them potent and versatile enzyme inhibitors. The strong electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic, facilitating the formation of stable, tetrahedral intermediates with active site nucleophiles. This guide provides a comprehensive overview of the core features of TFMKs for drug development professionals. We will explore their fundamental physicochemical properties, delve into their mechanisms of action against key enzyme classes such as proteases and histone deacetylases (HDACs), address the critical challenge of metabolic stability, and provide practical synthetic methodologies. Through detailed explanations, experimental protocols, and case studies, this document aims to equip researchers with the foundational knowledge required to effectively leverage the power of TFMKs in drug discovery campaigns.

The Trifluoromethyl Ketone: A Scaffold of Enhanced Reactivity

The strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate physicochemical and pharmacological properties.[1][2] The trifluoromethyl (CF₃) group, in particular, is a powerful tool used to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics to improve binding affinity.[2][3][4] When placed adjacent to a ketone, the CF₃ group creates a trifluoromethyl ketone (TFMK), a functionality with profoundly enhanced reactivity that is central to its utility in drug design.

The "Trifluoromethyl Effect": Heightened Electrophilicity and Hydration

The three highly electronegative fluorine atoms exert a powerful inductive electron-withdrawing effect, which significantly polarizes the carbonyl bond of the ketone.[5] This creates a highly electron-deficient (electrophilic) carbonyl carbon, making it exceptionally susceptible to nucleophilic attack.[5][6]

A direct and biologically crucial consequence of this heightened electrophilicity is the TFMK's propensity to exist in equilibrium with its hydrated gem-diol form in aqueous environments.[5][7] Unlike typical ketones where the equilibrium lies far to the side of the carbonyl, the TFMK hydrate is significantly stabilized.[1][5] This hydrated form is not merely a chemical curiosity; it is fundamental to the mechanism of action for many TFMK inhibitors, as it can act as a transition-state analogue for enzymatic hydrolysis reactions.[1][8]

Key Physicochemical Properties:

-

Increased Lipophilicity: The CF₃ group generally increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance membrane permeability and cellular uptake.[2][4]

-

Metabolic Stability of the C-F Bond: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group itself highly resistant to oxidative metabolism by enzymes like cytochrome P450.[2][3]

-

Bioisosterism: The TFMK moiety can be considered a bioisostere for carboxylic acids, impacting key pharmacokinetic parameters like pKa, lipophilicity, and cell permeability.[9]

Mechanism of Action: Versatile and Potent Enzyme Inhibition

The enhanced electrophilicity of the TFMK carbonyl is the foundation for its potent inhibition of several major enzyme classes. The mechanism often involves mimicking the natural transition state of the enzyme-catalyzed reaction.

2.1 Covalent, Reversible Inhibition of Serine and Cysteine Proteases

TFMKs are renowned inhibitors of serine and cysteine proteases.[6] These enzymes utilize a catalytic serine or cysteine residue, respectively, whose nucleophilic hydroxyl or thiol group attacks the carbonyl of a substrate peptide bond. TFMK inhibitors exploit this mechanism by presenting a highly electrophilic carbonyl that is readily attacked by the active site nucleophile.[8] This attack forms a stable, covalent, yet often reversible, tetrahedral adduct known as a hemiketal (with serine) or hemithioketal (with cysteine).[6] This adduct is a close mimic of the transient tetrahedral intermediate formed during natural substrate hydrolysis, effectively locking the enzyme in an inactive state.[8] This often results in a time-dependent, slow, tight-binding inhibition profile.[6][7]

Caption: Covalent, reversible inhibition of proteases by TFMKs.

2.2 Inhibition of Metalloenzymes: A Case Study on Histone Deacetylases (HDACs)

TFMKs have also emerged as potent inhibitors of zinc-dependent enzymes like histone deacetylases (HDACs).[10] In this context, the hydrated gem-diol form of the TFMK is critical. The two hydroxyl groups of the gem-diol are perfectly positioned to act as a bidentate ligand, chelating the catalytic Zn²⁺ ion in the enzyme's active site.[7] This mode of binding is reminiscent of established zinc-binding groups like hydroxamic acids.[10]

Kinetic studies have revealed that TFMK inhibitors can display complex, class-dependent mechanisms against different HDAC isoforms. For example, one potent TFMK inhibitor was found to have a fast-on–fast-off mechanism against class-IIa HDACs but exhibited slow-binding mechanisms against class-I and class-IIb enzymes.[7][11][12] This highlights the power of detailed kinetic analysis in characterizing these inhibitors and suggests that isoform selectivity may be achievable through kinetic differentiation.

Caption: TFMK inhibition of HDACs via zinc chelation by the gem-diol.

The Metabolic Stability Challenge and Mitigation Strategies

Despite their potency, the widespread development of TFMKs as drug candidates has been hampered by a significant metabolic liability: the ketone carbonyl group is prone to rapid in vivo reduction by carbonyl reductases (CBRs) to form the corresponding inactive trifluoromethyl alcohol.[10][13] This rapid metabolism can lead to poor half-lives (often under 15 minutes) and limited therapeutic efficacy.[10]

Strategy Spotlight: Enhancing Hydrate Stability to Block Reduction

A rational design approach to overcome this metabolic instability involves modifying the TFMK core to further stabilize the hydrated gem-diol form.[10][13] Since the reductase enzymes act on the keto form, increasing the population of the hydrate form effectively "hides" the substrate from the enzyme. This can be achieved by introducing an additional electron-withdrawing group adjacent to the TFMK, such as in trifluoropyruvamides (TFPAs).[10] This modification enhances the electrophilicity of the carbonyl, shifting the equilibrium even further toward the stable, reduction-resistant hydrate, thereby preventing metabolic inactivation.[10][13]

Table 1: Comparison of Metabolic Stability in TFMK Analogues

| Compound Class | Key Structural Feature | Proposed Advantage | Reported Half-Life |

| Traditional TFMKs | Standard R-CO-CF₃ | Potent enzyme inhibition | Poor (< 15 min)[10] |

| Trifluoropyruvamides (TFPAs) | R-NH-CO-CO-CF₃ | Additional EWG stabilizes hydrate | Significantly Improved[10] |

Synthetic Methodologies for Trifluoromethyl Ketones

A variety of robust synthetic methods are available to access TFMKs.[14][15] Common strategies include the nucleophilic trifluoromethylation of esters, the trifluoroacetylation of enediolates derived from carboxylic acids, and the oxidation of trifluoromethylated secondary alcohols.[1][6][15]

Featured Protocol: Synthesis of a Peptidyl TFMK Inhibitor for SARS-CoV 3CL Protease

This multi-step protocol, adapted from the literature, illustrates a practical approach to synthesizing peptidyl TFMK inhibitors.[6] It demonstrates the construction of the core structure and subsequent peptide coupling to build the final inhibitor.

Caption: General synthetic workflow for peptidyl TFMK inhibitors.

Step-by-Step Methodology:

-

Synthesis of Nitro Alcohol (3): To a nitroalkane (2, defining the P1 side chain), add a catalytic amount of potassium carbonate (K₂CO₃). Add trifluoroacetaldehyde ethyl hemiacetal (1.27 equiv) and heat the neat mixture at 50-60 °C for 3 hours, then stir at room temperature for ~24 hours. The product is the corresponding nitro alcohol.[6]

-

Reduction to Amino Alcohol (4): The nitro alcohol (3) is reduced to the primary amine. This can be achieved via catalytic hydrogenation using platinum oxide (PtO₂) in a methanol/chloroform solvent system or with Raney Nickel (Ra-Ni) in ethanol/water under an atmosphere of hydrogen gas (H₂).[6]

-